molecular formula C11H10Cl2O3 B1586350 Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate CAS No. 53090-43-0

Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate

Cat. No. B1586350
CAS RN: 53090-43-0
M. Wt: 261.1 g/mol
InChI Key: SIWICBKMMHBCSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate” are not available, similar compounds often involve reactions such as protodeboronation of alkyl boronic esters .

Scientific Research Applications

Application 1: Catalytic Mitsunobu Reaction

  • Summary of Application : Ethyl 2-arylhydrazinecarboxylates, such as ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, can work as organocatalysts for Mitsunobu reactions . These reactions are widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .
  • Methods of Application : The combination of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate and iron phthalocyanine forms an optimum catalytic system . The reaction conditions were improved through strict optimization .
  • Results or Outcomes : The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry . The catalytic system realizes a substantial improvement of the Mitsunobu reaction and will be applicable to practical synthesis .

Application 2: Synthesis of N-(3,4-Dichlorophenyl)methyl Oxamic Acid

  • Summary of Application : Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is used in the synthesis of N-(3,4-dichlorophenyl)methyl oxamic acid .
  • Methods of Application : A mixture of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester, ethanol, NaOH, and water was stirred at room temperature overnight under N2 . HCl was added to give pH 3 followed by extraction with CH2Cl2 .
  • Results or Outcomes : The process resulted in the formation of N-(3,4-dichlorophenyl)methyl oxamic acid, a white solid .

Application 3: Synthesis of N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo

  • Summary of Application : 3,4-Dichlorophenethylamine can be used to synthesize N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo .
  • Methods of Application : The synthesis involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
  • Results or Outcomes : The process results in the formation of N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo .

Application 4: Synthesis of 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol

  • Summary of Application : 3,4-Dichlorophenethylamine can be used to synthesize 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .
  • Methods of Application : The synthesis involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
  • Results or Outcomes : The process results in the formation of 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .

Application 5: Synthesis of N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo

  • Summary of Application : 3,4-Dichlorophenethylamine can be used to synthesize N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo .
  • Methods of Application : The synthesis involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
  • Results or Outcomes : The process results in the formation of N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo .

Application 6: Synthesis of ethyl (3,4-dichlorophenyl)(hexylamino)acetate hydrochloride

  • Summary of Application : Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate can be used to synthesize ethyl (3,4-dichlorophenyl)(hexylamino)acetate hydrochloride .
  • Methods of Application : The synthesis involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
  • Results or Outcomes : The process results in the formation of ethyl (3,4-dichlorophenyl)(hexylamino)acetate hydrochloride .

properties

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWICBKMMHBCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374207
Record name ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate

CAS RN

53090-43-0
Record name ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53090-43-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
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Citations

For This Compound
5
Citations
F Bruno, S Errico, S Pace, MB Nawrozkij… - European Journal of …, 2018 - Elsevier
The release of pro-inflammatory mediators, such as prostaglandines (PGs) and leukotrienes (LTs), arising from the arachidonic acid (AA) cascade, play a crucial role in initiating, …
Number of citations: 19 www.sciencedirect.com
M Sturbaut, F Bailly, M Coevoet, P Sileo… - European Journal of …, 2021 - Elsevier
The Hippo pathway is involved in organ size control and tissue homeostasis by regulating cell growth, proliferation and apoptosis. It controls the phosphorylation of the transcription co-…
Number of citations: 23 www.sciencedirect.com
T Hirayama, M Okaniwa, H Banno… - Journal of medicinal …, 2015 - ACS Publications
To develop centromere-associated protein-E (CENP-E) inhibitors for use as anticancer therapeutics, we designed novel imidazo[1,2-a]pyridines, utilizing previously discovered 5-bromo …
Number of citations: 44 pubs.acs.org
PM Chartier-Harlin - 2021 - hal.science
The Hippo pathway is involved in organ size control and tissue homeostasis by regulating cell growth, proliferation and apoptosis. It controls the phosphorylation of the transcription co-…
Number of citations: 0 hal.science
F Gibault, M Sturbaut, M Coevoet, M Pugnière… - …, 2021 - Wiley Online Library
Starting from our previously reported hit, a series of 1,5‐diaryl‐1,2,3‐triazole‐4‐carbohydrazones were synthesized and evaluated as inhibitors of the YAP/TAZ‐TEAD complex. Their …

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